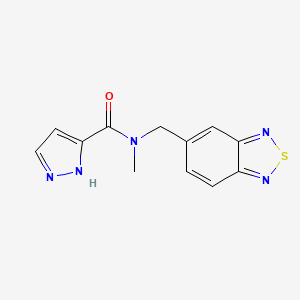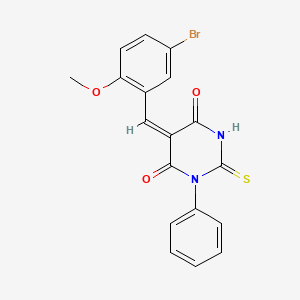
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH2 is a selective inhibitor of histone acetyltransferase (HAT) activity, which is an important epigenetic mechanism that regulates gene expression. In
Mecanismo De Acción
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is a selective inhibitor of the HAT activity of the p300/CBP protein. HATs catalyze the acetylation of lysine residues on histone proteins, which plays a crucial role in regulating gene expression. The p300/CBP protein is a transcriptional coactivator that interacts with various transcription factors to regulate gene expression. By inhibiting the HAT activity of p300/CBP, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole prevents the acetylation of histone proteins and the subsequent activation of oncogenic genes.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. Additionally, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in lab experiments is its selectivity for the p300/CBP protein. This selectivity allows for the specific inhibition of oncogenic gene expression without affecting the expression of normal genes. Additionally, 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been shown to be effective at low concentrations, making it a cost-effective option for lab experiments. However, one limitation of using 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. One area of interest is the development of more potent and selective inhibitors of the p300/CBP protein. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole for cancer treatment. Finally, research is needed to explore the potential applications of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole in other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole involves a multistep process that starts with the reaction of 4-chlorobenzaldehyde with thioacetamide to form 4-chlorobenzothiazole. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form 4-(2-thienyl)-2-(4-chlorophenyl)thiazole. The final step involves the reaction of this intermediate with hydrazine hydrate to form 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole. The overall yield of this synthesis method is approximately 20%.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 1-(4-chlorophenyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole works by inhibiting the HAT activity of the p300/CBP protein, which is overexpressed in many cancers. This inhibition leads to the downregulation of oncogenic genes, resulting in the suppression of cancer cell growth.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-3,5-dithiophen-2-yl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S2/c18-12-5-7-13(8-6-12)20-15(17-4-2-10-22-17)11-14(19-20)16-3-1-9-21-16/h1-10,15H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBCZYMEYDSLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3,5-dithiophen-2-yl-3,4-dihydropyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methoxyethyl)-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5202973.png)
![N-[2-(3-fluorophenyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5202988.png)

![N-allyl-2-{[(2-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5202995.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide](/img/structure/B5203000.png)

![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)

![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)